molecular formula C12H8N2O4 B7817041 2-[(3-Nitropyridin-2-yl)oxy]benzaldehyde

2-[(3-Nitropyridin-2-yl)oxy]benzaldehyde

Cat. No.: B7817041
M. Wt: 244.20 g/mol
InChI Key: XLKISLYZRCKBEW-UHFFFAOYSA-N
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Description

2-[(3-Nitropyridin-2-yl)oxy]benzaldehyde is a benzaldehyde derivative featuring a nitro-substituted pyridine ring connected via an ether linkage at the 2-position of the benzaldehyde core. This compound is structurally tailored for applications in medicinal chemistry and agrochemical synthesis, where its nitro-pyridine moiety may enhance interactions with biological targets or act as a directing group in further functionalization .

Properties

IUPAC Name

2-(3-nitropyridin-2-yl)oxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-8-9-4-1-2-6-11(9)18-12-10(14(16)17)5-3-7-13-12/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKISLYZRCKBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3-nitrobenzaldehyde with 2-pyridyl alcohol under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the proper formation of the product.

Industrial Production Methods

Industrial production methods for 2-[(3-Nitropyridin-2-yl)oxy]benzaldehyde may involve large-scale nitration and subsequent reactions in specialized reactors. These methods are designed to maximize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Nitropyridin-2-yl)oxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and pyridyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[(3-Nitro-2-pyridyl)oxy]benzoic acid.

    Reduction: Formation of 2-[(3-Amino-2-pyridyl)oxy]benzaldehyde.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-Nitropyridin-2-yl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-Nitropyridin-2-yl)oxy]benzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table compares key structural and physical properties of 2-[(3-Nitropyridin-2-yl)oxy]benzaldehyde with similar benzaldehyde derivatives:

Compound Name Substituent Structure Melting Point (°C) Key Functional Groups Bioactivity/Application
This compound 3-Nitro-pyridin-2-yloxy at C2 Not reported Nitro, pyridine, ether Agrochemical intermediates
4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde 6-Methylpyrazin-2-yloxy at C4 72–73 Methyl, pyrazine, ether Chemical synthesis
3-(Pyridin-2-ylmethoxy)benzaldehyde Pyridin-2-ylmethoxy at C3 Not reported Pyridine, methoxy, ether Organic synthesis
2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzaldehyde 4,6-Dimethoxy-pyrimidin-2-yloxy at C2 Not reported Methoxy, pyrimidine, ether Pesticide intermediates
4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde 5-Ethylpyridin-2-yl-ethoxy at C4 Not reported Ethyl, pyridine, ether Antimicrobial research

Key Observations :

  • Substituent Position : The placement of the heteroaromatic group (e.g., pyridine at C2 vs. pyrazine at C4) affects electronic distribution. For instance, the 2-position substitution in the target compound may enhance resonance effects with the benzaldehyde’s carbonyl group.
  • Electron Effects : The nitro group in the target compound is strongly electron-withdrawing, contrasting with electron-donating groups like methoxy in 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzaldehyde. This difference impacts reactivity in nucleophilic aromatic substitution or redox reactions .
  • Thermal Properties : The methylpyrazine derivative (72–73°C) has a defined melting point, suggesting higher crystallinity compared to nitro-containing analogs, which may exhibit lower melting points due to nitro group polarity .

Reactivity and Functionalization

  • Nitro Group : The nitro group in the target compound can be reduced to an amine for further derivatization (e.g., amide coupling) or act as a leaving group in metal-catalyzed cross-couplings.
  • Ether Linkage : The ether bond in all analogs is stable under basic conditions but may cleave under strong acidic or reductive environments, offering pathways for controlled degradation or functional group interconversion .

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